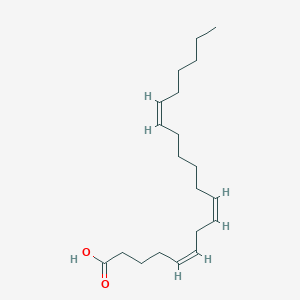

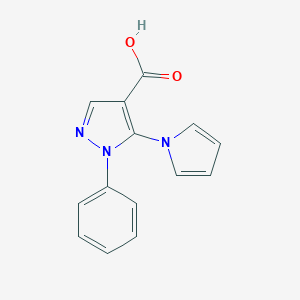

Uridine, 2'-deoxy-2'-methylene-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of "Uridine, 2'-deoxy-2'-methylene-" derivatives involves complex chemical processes aiming to modify the uridine molecule for specific biological activities or properties. Key strategies include stereoselective cyclopropanation, as demonstrated in the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine via Simmons-Smith cyclopropanation, highlighting the nuanced approach required to introduce specific functional groups into the uridine backbone (Komsta et al., 2014).

Molecular Structure Analysis

Understanding the molecular structure of "Uridine, 2'-deoxy-2'-methylene-" derivatives involves analyzing bond lengths, angles, and conformations, providing insights into how modifications affect the molecule's physical and chemical properties. For example, the crystal and molecular structure analysis of 5-fluoro-2′-deoxy-β-uridine gives valuable comparisons of bond lengths and angles, emphasizing the impact of structural modifications on nucleic acid structures (Harris & MacIntyre, 1964).

Chemical Reactions and Properties

Chemical reactions involving "Uridine, 2'-deoxy-2'-methylene-" derivatives showcase the compound's reactivity and interactions with various chemical agents. Research into the Michael addition reactions of α β-ene-3′-phenylselenone of uridine illustrates the compound's ability to undergo conjugate addition reactions, leading to the synthesis of novel derivatives (Wu & Chattopadhyaya, 1989).

Physical Properties Analysis

The physical properties of "Uridine, 2'-deoxy-2'-methylene-" derivatives, such as solubility, melting points, and stability, are critical for their application in biological systems and pharmaceutical formulations. The synthesis and properties of (2′S)- and (2′R)-2′-deoxy-2′-C-methyl oligonucleotides study, for instance, assesses the binding affinity between these new fragments and the complementary DNA and RNA sequences, highlighting the importance of stereochemistry in influencing physical properties (Cicero et al., 2001).

Chemical Properties Analysis

The chemical properties of "Uridine, 2'-deoxy-2'-methylene-" derivatives, including their reactivity, chemical stability, and interactions with biomolecules, are pivotal in their biological efficacy and therapeutic potential. The study on 2'-Deoxy-2'-methylenecytidine and its potent mechanism-based inhibitors of ribonucleotide reductase exemplifies the investigation into the compound's chemical properties, demonstrating its role as an irreversible inactivator of ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis (Baker et al., 1991).

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Germanium-Containing Nucleoside Analogues : A study by Wnuk, Sacasa, and Restrepo (2009) explored the use of 2'-deoxy-2'-methylene-uridine in synthesizing germanium-containing nucleoside analogues, which may have potential applications in medicinal chemistry (Wnuk, Sacasa, & Restrepo, 2009).

Creation of Inhibitors for Ribonucleotide Reductase : Baker et al. (1991) found that 2'-deoxy-2'-methylene-uridine diphosphates act as potent inhibitors of ribonucleotide reductase, which has implications for cancer therapy (Baker et al., 1991).

Drug Development and Medicinal Chemistry

Synthesis of Novel Nucleoside Derivatives : Komsta et al. (2014) focused on the synthesis of 3'-deoxy-3'-C-hydroxymethyl-2',3'-methylene-uridine, a novel nucleoside that could have applications in drug development (Komsta et al., 2014).

Potential Antineoplastic Agent : The study by Yoshimura et al. (1994) synthesized 1-(2-deoxy-2-C-fluoromethyl-β-D-arabinofuranosyl)cytosine from 2'-deoxy-2'-methylene-uridine, indicating its use in creating potential antineoplastic agents (Yoshimura et al., 1994).

Safety And Hazards

Future Directions

Fluorinated nucleoside analogues have attracted much attention as anticancer and antiviral agents and as probes for enzymatic function . The development of more efficient synthetic methods for these molecules is a promising area of research . Additionally, the role of uridine in glucose metabolism and lipid metabolism is a topic of ongoing research, with potential implications for the treatment of metabolic disorders .

properties

IUPAC Name |

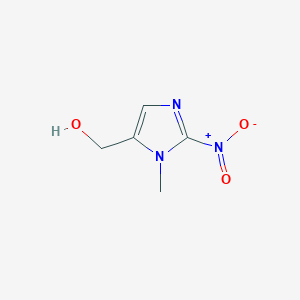

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-5-8(15)6(4-13)17-9(5)12-3-2-7(14)11-10(12)16/h2-3,6,8-9,13,15H,1,4H2,(H,11,14,16)/t6-,8+,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOGIDIXKMOVSP-BWVDBABLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

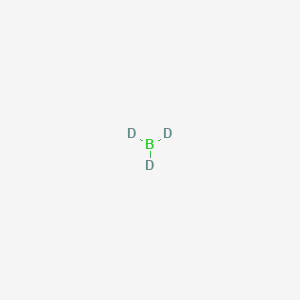

Molecular Formula |

C10H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454355 |

Source

|

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxy-2'-methyleneuridine | |

CAS RN |

119410-95-6 |

Source

|

| Record name | Uridine, 2'-deoxy-2'-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)